molecular formula C17H11NO B6376683 2-Cyano-4-(naphthalen-1-yl)phenol, 95% CAS No. 1261889-74-0

2-Cyano-4-(naphthalen-1-yl)phenol, 95%

Cat. No. B6376683
CAS RN: 1261889-74-0
M. Wt: 245.27 g/mol
InChI Key: VSDLUPZKPMDZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4-(naphthalen-1-yl)phenol, 95% (2CNPH) is a synthetic chemical compound that has been used in the field of scientific research for a variety of applications. 2CNPH is a derivative of naphthalene, a naturally occurring hydrocarbon, and is known for its high solubility in water. This compound has been used for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for the production of polymers, and as a model for biochemical and physiological research.

Scientific Research Applications

2-Cyano-4-(naphthalen-1-yl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for the production of polymers, and as a model for biochemical and physiological studies. 2-Cyano-4-(naphthalen-1-yl)phenol, 95% has also been used in the study of drug metabolism, as it has been found to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, 2-Cyano-4-(naphthalen-1-yl)phenol, 95% has been used in the study of the effects of environmental pollutants on the human body, as it has been found to be a potent inhibitor of certain enzymes involved in the metabolism of environmental pollutants.

Mechanism of Action

2-Cyano-4-(naphthalen-1-yl)phenol, 95% works by inhibiting the activity of certain enzymes. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and environmental pollutants. 2-Cyano-4-(naphthalen-1-yl)phenol, 95% also inhibits the activity of certain other enzymes, such as glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Biochemical and Physiological Effects
2-Cyano-4-(naphthalen-1-yl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in drug metabolism and environmental pollutant metabolism. It has also been found to inhibit the activity of certain other enzymes, such as glutathione S-transferase, which is involved in the detoxification of xenobiotics. Additionally, 2-Cyano-4-(naphthalen-1-yl)phenol, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Cyano-4-(naphthalen-1-yl)phenol, 95% in lab experiments is its high solubility in water, making it easy to use in a variety of experimental settings. Additionally, 2-Cyano-4-(naphthalen-1-yl)phenol, 95% is relatively inexpensive and easy to obtain, making it a popular choice for laboratory use. However, 2-Cyano-4-(naphthalen-1-yl)phenol, 95% can be toxic if ingested, and it should be handled with care when used in laboratory experiments.

Future Directions

There are several potential future directions for the use of 2-Cyano-4-(naphthalen-1-yl)phenol, 95% in scientific research. One potential future direction is the use of 2-Cyano-4-(naphthalen-1-yl)phenol, 95% as a model for the study of drug metabolism and environmental pollutant metabolism. Additionally, 2-Cyano-4-(naphthalen-1-yl)phenol, 95% could be used to further study its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 2-Cyano-4-(naphthalen-1-yl)phenol, 95% could be used to further study its effects on the human body, such as its potential to cause adverse side effects or to interact with other drugs. Finally, 2-Cyano-4-(naphthalen-1-yl)phenol, 95% could be used to further study its potential applications in the field of organic synthesis and polymer production.

Synthesis Methods

2-Cyano-4-(naphthalen-1-yl)phenol, 95% is synthesized through a reaction between 2-hydroxy-4-naphthoic acid and sodium cyanide. This reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction produces a yellow-colored solution that contains 2-Cyano-4-(naphthalen-1-yl)phenol, 95% in a concentration of 95%. This reaction is relatively simple and cost-effective, making it a popular choice for laboratory use.

properties

IUPAC Name

2-hydroxy-5-naphthalen-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c18-11-14-10-13(8-9-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-10,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDLUPZKPMDZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.